Product packaging for Methyl 2H-pyran-5-carboxylate(Cat. No.:CAS No. 141232-86-2)

Methyl 2H-pyran-5-carboxylate

Cat. No.: B587677
CAS No.: 141232-86-2
M. Wt: 140.138
InChI Key: UDDFERKROOLSIR-UHFFFAOYSA-N
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Description

Significance of the 2H-Pyran Scaffold in Heterocyclic Chemistry

The 2H-pyran ring system is a fundamental heterocyclic scaffold that is a core structure in numerous natural products and biologically active molecules. acs.orgfrontiersin.orgmdpi.comresearchgate.net Its derivatives, including pyranones and dihydropyrans, are known to exhibit a wide range of biological activities, making them attractive targets for synthetic and medicinal chemists. iosrjournals.orgacs.orgijbpas.com The versatility of the 2H-pyran scaffold lies in its ability to undergo various chemical transformations, serving as a building block for more complex molecular architectures. researchgate.netnih.gov The presence of the oxygen heteroatom and the double bond within the ring imparts unique reactivity, allowing for a diverse array of functionalization reactions.

The 2H-pyran framework is a key component of many natural products, including those with antifungal and phytotoxic properties. acs.org Furthermore, the pyran ring is a structural element in compounds with potential applications in treating diseases like Alzheimer's. nih.gov The ability to synthesize a variety of substituted 2H-pyran derivatives allows researchers to explore structure-activity relationships and develop new therapeutic agents. frontiersin.org

Overview of Research Directions for 2H-Pyran-5-Carboxylate Derivatives

Research concerning 2H-pyran-5-carboxylate derivatives is multifaceted, with a significant focus on the development of novel synthetic methodologies. researchgate.netnih.govacs.org These efforts aim to create efficient and regioselective routes to functionalized pyrans. nih.govacs.org A key area of investigation involves the use of these derivatives as intermediates in the synthesis of other complex molecules. For instance, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate is a known intermediate in the synthesis of 6-chlorohexanone. google.comgoogle.com

Another important research direction is the exploration of the reactivity of these compounds. For example, the photooxygenation of ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate has been studied, revealing that it undergoes an ene-reaction to form conjugated hydroperoxides. unina.it The reactivity of the pyran ring system, particularly in cycloaddition reactions, is also a significant area of study. arkat-usa.orgmdpi.comrsc.orgchim.it 2H-pyran-2-ones, which are structurally related to 2H-pyran-5-carboxylates, are known to act as dienes in Diels-Alder reactions, providing access to highly substituted aromatic compounds. arkat-usa.orgmdpi.comchim.it

The biological activities of 2H-pyran derivatives are also a major focus. Studies have shown that various pyran derivatives possess antimicrobial, anticancer, and antioxidant properties. nih.govjksus.orgsciencescholar.us This has spurred research into the synthesis and evaluation of new derivatives with potential therapeutic applications.

Historical Context of Pyranone and Dihydropyran Chemistry

The chemistry of pyranones and dihydropyrans has a rich history. 4H-pyran was first isolated in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. nih.govsciencescholar.us It was found to be highly unstable, particularly in the presence of air. sciencescholar.us Dihydropyran (DHP) is prepared by the dehydration of tetrahydrofurfuryl alcohol. wikipedia.org In organic synthesis, the 2-tetrahydropyranyl (THP) group, derived from DHP, is widely used as a protecting group for alcohols. wikipedia.org

The synthesis of pyranones has been a subject of interest for over a century, with methods ranging from classical approaches like Knoevenagel condensations to modern catalytic strategies. nih.govresearchgate.net The development of transition metal-catalyzed and organocatalytic methods has significantly advanced the synthesis of 2-pyrones and their derivatives. nih.govmdpi.com

Diels-Alder reactions involving 2H-pyran-2-ones have been a cornerstone of pyranone chemistry, allowing for the construction of complex cyclic systems. arkat-usa.orgchim.it These reactions can proceed with various dienophiles, leading to a diverse range of products. arkat-usa.org The study of these reactions has provided valuable insights into the reactivity and synthetic utility of the pyranone scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B587677 Methyl 2H-pyran-5-carboxylate CAS No. 141232-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141232-86-2

Molecular Formula

C7H8O3

Molecular Weight

140.138

IUPAC Name

methyl 2H-pyran-5-carboxylate

InChI

InChI=1S/C7H8O3/c1-9-7(8)6-3-2-4-10-5-6/h2-3,5H,4H2,1H3

InChI Key

UDDFERKROOLSIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=COCC=C1

Synonyms

2H-Pyran-5-carboxylicacid,methylester(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 2h Pyran 5 Carboxylate Systems

Classical Approaches to 2H-Pyran Ring Formation

The most prevalent strategy for synthesizing the 2H-pyran core relies on the oxa-6π-electrocyclization of a 1-oxatriene (dienone) intermediate. nih.govorganic-chemistry.org The stability and successful isolation of the final 2H-pyran product often depend on structural or electronic features that shift the valence equilibrium away from the open-chain dienone form. nih.gov Fusion to another ring system or the presence of specific substituents, such as an ester group at the C5 position, can significantly stabilize the 2H-pyran ring. nih.gov

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent a fundamental approach to forming the 2H-pyran ring. These strategies typically involve a formal [3+3] cycloaddition where two three-atom components are combined. nih.gov A common example is the pyridine-mediated condensation of cyclic 1,3-dicarbonyl compounds with functionalized α,β-unsaturated aldehydes (enals). This reaction proceeds through a tandem sequence that generates stable, bicyclic 2H-pyrans in good yields. nih.gov The stability of the resulting product is often enhanced by the fusion of the newly formed pyran ring to the existing cyclic dicarbonyl structure. nih.govresearchgate.net

Another notable strategy involves a one-pot sequence starting from propargyl vinyl ethers. This method uses a silver(I) catalyst to initiate a propargyl-Claisen rearrangement, which is followed by a base-catalyzed isomerization and a subsequent 6π-oxa-electrocyclization to yield stable, highly substituted 2H-pyrans. nih.govorganic-chemistry.orgorganic-chemistry.org The presence of an ester group at the C5 position is often required to stabilize the final monocyclic 2H-pyran product. nih.gov

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation is one of the most widely used methods for accessing the 1-oxatriene precursor necessary for 2H-pyran synthesis. nih.gov This reaction involves the condensation of an active hydrogen compound, such as a 1,3-dicarbonyl compound, with an aldehyde or ketone. wikipedia.org In the context of 2H-pyran synthesis, an α,β-unsaturated aldehyde reacts with a compound like methyl acetoacetate (B1235776) in a process that can be catalyzed by a weak base. nih.govresearchgate.net

The reaction proceeds via a domino sequence: the initial Knoevenagel condensation forms a 1-oxatriene intermediate, which then undergoes a 6π-electron electrocyclization to form the 2H-pyran ring. nih.govresearchgate.net This tandem process is an effective formal [3+3] cycloaddition. nih.gov Various catalysts have been employed to facilitate this reaction, including L-proline and ethylenediammonium diacetate, sometimes under solvent-free or microwave-assisted conditions to improve efficiency and yields. researchgate.netresearchgate.net The choice of reactants is crucial; for instance, using 2-alkyl-2-enals can favor the formation of the necessary (E)-Knoevenagel adduct, which readily undergoes the subsequent electrocyclization to produce 2,3,6-trisubstituted 2H-pyran-5-carboxylates. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
α,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundPyridineBicyclic 2H-Pyran nih.gov
α,β-Unsaturated Aldehydeβ-OxosulfoneL-Proline (solvent-free)Highly Functionalized 2H-Pyran researchgate.net
2-Alkyl-2-enalAcetoacetateNot specified2,3,6-Trisubstituted 2H-pyran-5-carboxylate researchgate.net
Enal1-Oxa- or 1-Azacyclohexane-2,4-dioneEthylenediammonium diacetatePolysubstituted Bicyclic 2H-Pyran researchgate.net

Michael Addition Initiated Cyclization Strategies

Cyclization strategies initiated by a Michael addition provide another versatile route to pyran derivatives. In this approach, a nucleophile performs a conjugate addition to an electron-deficient alkene, generating an intermediate that subsequently cyclizes. rsc.org Amine-catalyzed Michael additions have been successfully used to construct optically enriched pyran derivatives with multiple contiguous chiral centers. rsc.org

The thia-Michael addition, involving the addition of a thiol nucleophile, is another powerful tool that can be used in these sequences. rsc.org A general strategy involves a DBU-promoted cascade reaction that begins with a Michael addition, followed by cyclization and elimination steps to construct polysubstituted aromatic rings, a process that shares mechanistic principles with pyran formation. nih.gov In the context of pyran synthesis, the reaction between a suitable Michael donor and an acceptor can lead to an enolate intermediate which then undergoes an intramolecular cyclization to form the pyran ring. The specific outcome depends on the nature of the nucleophile and the reaction conditions, which can be tuned to favor either 4π or 6π electrocyclization pathways. researchgate.net

Alkylation and O-Alkylation Methods in Dihydropyran Synthesis

While classical methods often target the 2H-pyran ring directly, alternative strategies focus on the synthesis of its more stable dihydropyran analogues, such as methyl 3,4-dihydro-2H-pyran-5-carboxylate. These methods often rely on alkylation and intramolecular O-alkylation as key bond-forming steps. google.comgoogle.com The selectivity between N- and O-alkylation can be influenced by factors including the choice of base, solvent, and the structure of the alkylating agent. nih.gov

Synthesis from Haloketones and Methyl Acetoacetate

A specific and effective process for preparing methyl 3,4-dihydro-2H-pyran-5-carboxylate derivatives involves a two-step sequence starting from methyl acetoacetate. google.com

Alkylation: The first step is the alkylation of methyl acetoacetate with a suitable dihaloalkane, such as 1-bromo-3-chloropropane. This reaction forms a haloketone intermediate. google.comgoogle.com Methyl acetoacetate serves as the active methylene (B1212753) compound for this condensation reaction. google.comgoogle.com

Intramolecular O-Alkylation: The resulting haloketone undergoes an intramolecular O-alkylation in the presence of a base like sodium methoxide (B1231860). google.comgoogle.com The enolate oxygen atom attacks the carbon bearing the halogen, displacing it and forming the six-membered dihydropyran ring. This cyclization yields the desired methyl 3,4-dihydro-2H-pyran-5-carboxylate. google.com

StepReactant 1Reactant 2Base/SolventIntermediate/Product
1. AlkylationMethyl Acetoacetate1-Bromo-3-chloropropaneAlcoholic SolventHaloketone google.com
2. O-AlkylationHaloketone-Sodium MethoxideMethyl 3,4-dihydro-2H-pyran-5-carboxylate google.comgoogle.com

Process Optimization for Large-Scale Preparation

For industrial applications, the optimization of synthetic processes is crucial for improving yield, purity, cost-effectiveness, and environmental impact. aidic.it In the synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate from haloketones, several optimizations have been proposed. google.com

One key improvement is the substitution of potassium carbonate with sodium methoxide as the base in the O-alkylation step. Sodium methoxide has a significantly lower molecular weight than potassium carbonate (2.5 times less), which results in the formation of less salt byproduct. google.com This reduces the amount of water required for dissolution and simplifies waste handling. google.com

Further process enhancements can be achieved by transitioning from traditional semi-batch production to continuous flow processes using microchannel reactors. aidic.it This approach allows for better control over reaction parameters such as temperature (especially for exothermic reactions), reaction time, and molar ratios of reactants. Continuous production can lead to higher conversion rates, increased product purity, and reduced consumption of raw materials and energy, providing a safer and more efficient manufacturing method. aidic.it The final product is typically purified via fractional distillation to achieve high purity. google.comgoogle.com

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in modern organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Catalytic amounts of palladium, silver, and copper complexes have been successfully employed to construct the 2H-pyran-5-carboxylate framework through various mechanistic pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.gov The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been effectively applied to the synthesis of 2H-pyran derivatives. Researchers have demonstrated an efficient preparation of methyl 2-oxo-3-aryl(heteroaryl)-2H-pyran-5-carboxylates using this method. researchgate.net

The strategy commences with methyl 2-pyrone-5-carboxylate (methyl coumalate), which is first brominated to yield methyl 3-bromocoumalate. This substrate is then subjected to Negishi cross-coupling conditions with various arylzinc reagents in the presence of a palladium catalyst to furnish the desired 3-substituted products. researchgate.net This approach allows for the selective diversification of the coumalate platform, introducing a range of aryl and heteroaryl substituents at the C3 position. researchgate.net

Table 1: Examples of Pd-Catalyzed Negishi Coupling for 2-Oxo-2H-pyran-5-carboxylate Synthesis Note: This table is illustrative, based on the described methodology. Specific yields may vary based on reaction conditions.

Aryl/Heteroaryl Group (Ar) Product Name
Phenyl Methyl 2-oxo-3-phenyl-2H-pyran-5-carboxylate
4-Methoxyphenyl Methyl 3-(4-methoxyphenyl)-2-oxo-2H-pyran-5-carboxylate
2-Thienyl Methyl 2-oxo-3-(thiophen-2-yl)-2H-pyran-5-carboxylate

Cationic silver(I) salts have proven to be effective catalysts for initiating rearrangements of propargyl vinyl ethers, which serve as versatile precursors to 2H-pyran systems. acs.org Specifically, a silver(I)-catalyzed propargyl-Claisen rearrangement constitutes the crucial first step in a one-pot cascade reaction that yields stable methyl 2H-pyran-5-carboxylates. organic-chemistry.orgnih.gov

In this transformation, a catalyst such as silver hexafluoroantimonate (AgSbF₆) promotes the nih.govnih.gov-sigmatropic rearrangement of a propargyl vinyl ether to form an allenylcarbonyl compound. acs.orgacs.org This intermediate does not isolate but is immediately channeled into the subsequent steps of the cascade, highlighting the efficiency of using a silver(I) catalyst to trigger the formation of a key intermediate en route to the final heterocyclic product. acs.org

Copper catalysis provides a direct and efficient pathway for the synthesis of highly functionalized 2H-pyran-5-carboxylates through a multicomponent domino reaction. researchgate.netsciexplore.ir This method involves the reaction of an oxirane, a terminal alkyne, and a malonate, typically catalyzed by a copper(I) salt. researchgate.net

The reaction is initiated by the formation of a copper acetylide in situ. This species then acts as a nucleophile, attacking the oxirane ring to induce its opening and form a homopropargylic alcohol intermediate. researchgate.netsciexplore.ir This intermediate subsequently undergoes a copper-catalyzed cyclization with a malonate derivative. The process follows a 6-exo-dig cyclization pathway to construct the 2H-pyran ring, incorporating the malonate moiety to yield the target methyl 2H-pyran-5-carboxylate scaffold. researchgate.net This tandem approach allows for the creation of three new covalent bonds in a single operation. researchgate.net

Cascade and Domino Reaction Sequences

A highly effective one-pot strategy for synthesizing stable, highly substituted 2H-pyrans relies on a sequential cascade involving a propargyl-Claisen rearrangement, an isomerization, and an oxa-6π electrocyclization. organic-chemistry.orgnih.govorganic-chemistry.org The presence of an ester group at the C5 position is a key design element, contributing significantly to the stability of the final 2H-pyran product. nih.gov

The sequence is as follows:

Ag(I)-Catalyzed Propargyl-Claisen Rearrangement : As described previously, a catalyst like AgSbF₆ transforms an easily accessible propargyl vinyl ether into an allenic ketone intermediate. acs.org

Base-Catalyzed Isomerization : A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is then added to catalyze the isomerization of the allenic ketone into a conjugated 1-oxatriene. organic-chemistry.orgacs.org

Oxa-6π Electrocyclization : The 1-oxatriene intermediate rapidly undergoes a 6π-electron electrocyclic ring-closure to form the thermodynamically stable 2H-pyran ring. acs.orgacs.org

This powerful one-pot method provides access to a variety of substituted 2H-pyran-5-carboxylates in moderate to excellent yields. acs.org

Table 2: Substrate Scope in the Ag(I)-Catalyzed Cascade Synthesis of 2H-Pyrans Based on the work of Menz, H., and Kirsch, S. F. (2006). Org. Lett., 8(21), 4795–4797. nih.gov

R⁴ Yield (%)
Me H Ph Me 85
Me H 4-MeO-C₆H₄ Me 81
Me H 4-Cl-C₆H₄ Me 84
Et H Ph Me 82

An elegant domino reaction provides access to functionalized methyl 2H-pyran-5-carboxylates from simple, readily available starting materials: terminal alkynes, oxiranes (epoxides), and dialkyl malonates. sciexplore.irresearchgate.net This copper-catalyzed, three-component reaction builds the heterocyclic core through a sequence of bond-forming events in a single pot. researchgate.net

The mechanistic pathway involves:

Formation of Copper Acetylide : The terminal alkyne reacts with the copper catalyst to form a reactive copper acetylide.

Ring Opening of Oxirane : The copper acetylide nucleophilically attacks the epoxide, leading to the regioselective opening of the three-membered ring and the formation of a key homopropargylic alcohol intermediate. researchgate.net

Cyclization : In the presence of a malonate, this intermediate undergoes a 6-exo-dig cyclization, which constructs the final 2H-pyran ring system with the carboxylate functionality embedded at the C5 position. researchgate.netsciexplore.ir

This methodology is notable for its operational simplicity and its ability to generate molecular complexity rapidly from basic building blocks. researchgate.net

Multi-component Reactions for Functionalized Pyran Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single chemical operation to form a complex product. nih.govrsc.org This approach is a cornerstone in the synthesis of functionalized pyran derivatives due to its significant advantages over traditional linear, multi-step syntheses, including high atom economy, reduced reaction times, lower costs, and more environmentally friendly conditions. rsc.orgresearchgate.net

The typical MCR for synthesizing 4H-pyran derivatives involves the one-pot reaction of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like ethyl acetoacetate). researchgate.nettandfonline.com The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent cyclization to form the pyran ring. nih.govnih.gov A wide variety of catalysts can be employed to facilitate this transformation, including bases, acids, organocatalysts, and nanocatalysts. researchgate.net

The versatility of MCRs allows for the creation of a diverse library of pyran derivatives by simply varying the starting components. rsc.org For instance, using different aromatic aldehydes, β-ketoesters, and nitriles leads to a range of substituted pyrans with high yields. researchgate.netnih.gov

Table 1: Examples of Multi-component Reactions for Pyran Synthesis
ReactantsCatalystConditionsProduct TypeYield (%)Reference
Aromatic Aldehyde, Malononitrile, Ethyl AcetoacetateKOH loaded CaOSolvent-free4H-PyranHigh researchgate.net
Aromatic Aldehyde, Malononitrile, DimedoneAmine-functionalized SiO2@Fe3O4 NanoparticlesSolvent-free, Room Temp.2-amino-4H-benzo[b]pyranExcellent nih.gov
Aldehyde, Malononitrile, Ethyl Acetoacetate[bmim]OH (Ionic Liquid)Solvent-free, 50-60°C4H-PyranHigh tandfonline.com
Aromatic Aldehyde, Malononitrile, Barbituric AcidTetrabutylammonium Bromide (TBAB)Aqueous mediaPyrano[2,3,d]pyrimidineNot specified jmaterenvironsci.com
Isatin, Malononitrile, 1,3-Dicarbonyl CompoundDABCOWater, Room Temp.Spiro-fused PyranExcellent researchgate.net

Organometallic and Ylide-Mediated Syntheses

Organometallic catalysis offers powerful and regioselective methods for constructing pyran rings. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of fused pyran systems. espublisher.com One such method involves an intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.com Similarly, rhodium and ruthenium catalysts have been employed in oxidative coupling and cascade reactions to produce pyranone derivatives. nih.govorganic-chemistry.org For example, a ruthenium-catalyzed three-component reaction of an acrylic acid, ethyl glyoxylate, and p-toluenesulfonamide (B41071) provides a novel route to pyranones via a vinylic C-H bond addition to the aldehyde. organic-chemistry.org

Ylides are reactive intermediates that are highly valuable in organic synthesis for forming carbon-carbon bonds. nih.gov Their application in constructing heterocyclic systems is well-established, with specific ylides being used to synthesize pyran derivatives.

Arsonium (B1239301) ylides have been utilized in the synthesis of 2-pyranone derivatives. A notable example is the reaction of a stable (2-naphthoyl)methyl arsonium bromide with methyl 2-perfluoroalkynoates. researchgate.net This reaction, conducted in the presence of potassium carbonate in methylene chloride, proceeds to form the corresponding 2-pyranone structures. This method demonstrates the utility of arsonium ylides in constructing the pyranone core, particularly for introducing specialized substituents like perfluoroalkyl groups. researchgate.net

Green Chemistry Principles in Pyran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the synthesis of pyran derivatives, these principles are increasingly being applied through the development of sustainable catalysts, the use of environmentally benign solvents, and the adoption of energy-efficient reaction conditions. nih.govjmaterenvironsci.com The goal is to make the synthesis of valuable pyran compounds more economically and environmentally viable. eurekaselect.com

A key area of green chemistry is the development of heterogeneous and reusable catalysts. nih.gov These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for multiple reaction cycles.

ZrCl4@Arabic Gum : Zirconium tetrachloride supported on Arabic gum has been reported as an effective, non-toxic, and recyclable Lewis acid catalyst. ajgreenchem.com It has been successfully used in the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives, which contain a pyran ring system. The reaction proceeds under solvent-free conditions with high yields and short reaction times, highlighting its advantages as an environmentally friendly catalyst. ajgreenchem.com

Polyether Sulfone Sulfamic Acid (PES-NHSO3H) : This solid acid catalyst is prepared by the sulfonation of a modified polyether sulfone. nih.govresearchgate.net It has proven to be a highly efficient and reusable catalytic system for three-component reactions to synthesize heterocyclic compounds. While demonstrated for furan-2-ones, the principle of using a stable and recoverable solid acid catalyst is directly applicable to pyran synthesis. nih.govresearchgate.net The catalyst was recovered and reused multiple times without a significant loss in its catalytic activity. researchgate.net The optimal performance for reactions using this catalyst was observed in polar protic solvents like ethanol (B145695). nih.gov

Other green catalysts employed in pyran synthesis include magnetically retrievable nanoparticles, which allow for easy separation using an external magnet, and various ionic liquids that can act as both the catalyst and the reaction medium. nih.govtandfonline.comnih.gov

Table 2: Examples of Green Catalysts in Pyran Synthesis
CatalystReaction TypeKey AdvantagesReference
ZrCl4@Arabic GumOne-pot synthesis of dibenzo[a,j]xanthenesReusable, non-toxic, solvent-free conditions, high yields ajgreenchem.com
Polyether Sulfone Sulfamic AcidThree-component synthesis of heterocyclesHighly reusable, efficient solid acid nih.govresearchgate.net
Amine-functionalized SiO2@Fe3O4 NanoparticlesMCR for 2-amino-4H-benzo[b]pyransMagnetically retrievable, solvent-free, room temp. nih.gov
[bmim]OH (Ionic Liquid)MCR for 4H-pyransReusable reaction medium, high yields, short reaction time tandfonline.com

Reducing solvent use is a primary goal of green chemistry. yale.edu Many modern synthetic protocols for pyrans are performed under solvent-free conditions, often involving grinding the reactants together at room temperature or using microwave irradiation. nih.goveurekaselect.com This approach not only eliminates solvent waste but also simplifies product work-up and purification. nih.gov When solvents are necessary, the focus shifts to using greener alternatives like water or ethanol, which are less toxic and have a smaller environmental footprint. jmaterenvironsci.comresearchgate.net

In industrial applications where large volumes of solvents are unavoidable, efficient solvent recovery and reuse are critical for both environmental and economic reasons. rcmt.comresearchgate.net Common techniques used to recover solvents such as acetone, isopropanol, methanol (B129727), and ethanol from waste streams include:

Distillation : This is a primary method for separating solvents from reaction mixtures based on differences in boiling points. rcmt.com

Evaporation : Used to concentrate solutions by removing the solvent as a vapor.

Chemical Reactivity and Transformation Pathways of Methyl 2h Pyran 5 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Pyran Ring

The 2H-pyran ring possesses a conjugated π-system that makes it susceptible to both electrophilic and nucleophilic attacks. The electron distribution within the ring is influenced by the oxygen atom and the C5-carboxylate group, creating electrophilic and nucleophilic centers that drive its reactivity.

Reactions with Nucleophiles (e.g., Malic Acid, Methylene (B1212753) Active Compounds)

The pyran ring, particularly in related 2-oxo-2H-pyran structures, is known to be susceptible to nucleophilic attack at the C2, C4, and C6 positions. This reactivity pattern is expected to be similar for Methyl 2H-pyran-5-carboxylate.

Research on methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) has demonstrated its reaction with a variety of nucleophiles. For instance, it can be derived from malic acid, suggesting a synthetic pathway where malic acid or its derivatives could act as precursors or reactants. researchgate.net Furthermore, methyl coumalate reacts with a wide range of methylene active compounds, such as keto-esters and diketones. researchgate.net These reactions often proceed through a cascade mechanism involving a Michael addition followed by an electrocyclic ring-opening. This suggests that this compound could likely undergo similar reactions with active methylene compounds, leading to the formation of highly substituted 2H-pyrans.

A study on substituted 2H-pyran-5-carboxylates showed that they react with crotonate arsonium (B1239301) ylide, a nucleophilic reagent, to yield divinylcyclopropanecarboxylates through a Michael attack followed by ring closure. rsc.org This further supports the susceptibility of the pyran ring system in this compound to nucleophilic addition.

Table 1: Inferred Reactions of this compound with Nucleophiles based on Analogous Compounds

NucleophileAnalogous ReactantReaction TypeExpected Product Type
Malic Acid DerivativesMethyl CoumalatePrecursor/ReactantPotential for ring formation/opening
Methylene Active Compounds (e.g., Keto-esters)Methyl CoumalateMichael Addition-ElectrocyclizationSubstituted 2H-pyrans
Crotonate Arsonium YlideSubstituted 2H-pyran-5-carboxylatesMichael Attack/CyclopropanationDivinylcyclopropanecarboxylates

Redox Reactions: Oxidation and Reduction

The redox chemistry of this compound can be predicted based on the behavior of its functional groups in related structures.

Oxidation: The 2H-pyran ring is susceptible to oxidation. While specific studies on this compound are not available, related 2-methylene-2H-pyran derivatives can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. Such oxidation could potentially lead to the formation of carboxylic acids or lactones through cleavage of the pyran ring. The ester group itself is generally stable to oxidation, but under harsh conditions could be affected.

Reduction: The methyl ester group is the primary site for reduction. Common reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are expected to reduce the ester to a primary alcohol, yielding (2H-pyran-5-yl)methanol. The double bonds in the pyran ring could also be reduced under certain catalytic hydrogenation conditions, leading to the corresponding di- or tetrahydropyran (B127337) derivatives. For example, 3-acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid can be reduced with sodium borohydride to produce alcohols. smolecule.com

Table 2: Predicted Redox Reactions of this compound

Reaction TypeReagentExpected Product
OxidationKMnO₄ or CrO₃Ring-opened products (carboxylic acids, lactones)
Reduction (Ester)LiAlH₄ or NaBH₄(2H-pyran-5-yl)methanol
Reduction (Ring)Catalytic Hydrogenation (e.g., H₂/Pd)Methyl tetrahydropyran-5-carboxylate

Substitution Reactions at the Pyran Ring

Substitution reactions on the pyran ring of this compound are anticipated, although direct examples are scarce. The presence of the ester group can influence the regioselectivity of these reactions.

In related 2-oxo-2H-pyran-5-carboxylate systems, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been employed to introduce aryl or heteroaryl groups at the C3 position after initial bromination. researchgate.net This suggests a potential pathway for the functionalization of the pyran ring in this compound. Nucleophilic substitution reactions at the ester group are also feasible, where the methoxy (B1213986) group can be replaced by other nucleophiles like amines or thiols under acidic or basic conditions. smolecule.com

Cycloaddition Chemistry

The conjugated diene system within the 2H-pyran ring makes this compound a potential candidate for cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions and Inverse Electron Demand Cycloadditions

Diels-Alder Reactions: 2H-pyran-2-ones are well-documented to participate in [4+2] cycloaddition reactions as the diene component. researchgate.netoup.comchim.it For instance, methyl 2-oxo-2H-pyran-5-carboxylate reacts with isoprene (B109036) to form bicyclic adducts. oup.comoup.com The initial cycloadducts often undergo subsequent transformations, such as decarboxylation, to yield substituted cyclohexadienes or aromatic compounds. researchgate.net It is highly probable that this compound would also act as a diene in Diels-Alder reactions with various dienophiles. The presence of the electron-withdrawing carboxylate group can influence the reactivity and regioselectivity of the cycloaddition.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: 2H-pyrans can also participate in inverse electron demand Diels-Alder reactions, where they act as the electron-poor diene component reacting with an electron-rich dienophile. wikipedia.org The presence of the electron-withdrawing methyl carboxylate group at the C5 position of this compound would favor this type of reaction. mdpi.comnih.gov These reactions are valuable for the synthesis of various heterocyclic compounds. Theoretical studies have shown that the reactivity of 2H-pyran-2-ones in IEDDA reactions is influenced by their aromaticity, with less aromatic systems being more reactive. rsc.org

Mechanism of [4+2] Cycloadditions Involving 2H-Pyran-2-ones

The mechanism of the [4+2] cycloaddition involving 2H-pyran-2-ones has been the subject of both experimental and computational studies. researchgate.net The reaction can proceed through different pathways depending on the nature of the reactants.

With certain dienophiles, the reaction is believed to follow a polar and asynchronous two-step mechanism. researchgate.netarkat-usa.org In these cases, the 2H-pyran-2-one can act as an electrophile. However, the introduction of electron-withdrawing groups on the dienophile can shift the mechanism towards a less polar and more synchronous concerted pathway, where the 2H-pyran-2-one acts as a nucleophile. researchgate.net The stereochemistry of the reaction is often controlled, leading to specific endo or exo products, although the initial cycloadducts can be unstable and undergo further reactions. mdpi.com For some cycloadditions, the formation of zwitterionic or diradical intermediates has been proposed. mdpi.com

Ring Opening and Rearrangement Processes

The 2H-pyran ring is not exceptionally stable and is prone to undergo ring-opening and rearrangement reactions, often driven by thermal or catalytic activation. These processes are fundamental to its chemistry, influencing its synthesis, stability, and use as a synthetic intermediate.

A defining characteristic of 2H-pyrans is their existence in a dynamic equilibrium with their corresponding open-chain valence isomers, (Z,Z)-1-oxatrienes. mdpi.comscispace.com This reversible 6π-electrocyclization is a spontaneous pericyclic process that significantly influences the compound's reactivity and stability. scispace.com

The position of this equilibrium is dictated by a combination of electronic, steric, and entropic factors. csic.es For this compound, the presence of the electron-withdrawing methyl carboxylate group at the C-5 position is a critical factor that stabilizes the cyclic 2H-pyran form. mdpi.comcsic.es Conversely, aprotic polar solvents can shift the equilibrium toward the open-chain dienone form. mdpi.com Steric factors also play a crucial role; substitution at the C-2 position of the pyran ring introduces steric strain that disfavors the planar 1-oxatriene structure, thus favoring the closed, cyclic 2H-pyran isomer. mdpi.comcsic.es

FactorInfluence on EquilibriumFavored Form
Electronic Electron-withdrawing group (e.g., -COOCH₃) at C-52H-Pyran
Steric Bulky substituents at C-22H-Pyran
Solvent Aprotic polar solvents1-Oxatriene (Dienone)
Annulation Fusion to another ring system2H-Pyran

This table summarizes the key factors governing the valence isomerization between 2H-pyrans and their 1-oxatriene isomers.

The 2H-pyran-2-one ring system is susceptible to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions. clockss.org These reactions often result in the irreversible opening of the lactone ring, leading to the formation of new heterocyclic or carbocyclic structures rather than the regeneration of the original pyran ring. clockss.org While this compound is a dihydropyran and not a pyranone, the principles of nucleophilic attack on the activated ring system are analogous. The presence of the ester and the conjugated system creates electrophilic centers that can react with various nucleophiles. Such reactions can initiate a cascade of transformations, leveraging the opened-ring intermediate to construct more complex molecular architectures. For instance, in some multi-component reactions designed to form pyrans, subsequent intramolecular transacylation events can occur, demonstrating the lability of the ester linkage under certain catalytic conditions. researchgate.net

Derivatization and Functionalization Strategies

The versatile structure of this compound allows it to serve as a scaffold for the synthesis of a variety of other cyclic systems. Key strategies involve leveraging the reactivity of the double bonds and the carboxylate group to build new rings and introduce diverse functionalities.

A notable transformation of 2H-pyran-5-carboxylates is their conversion into highly functionalized cyclopropane (B1198618) derivatives. Research has shown that substituted alkyl 2H-pyran-5-carboxylates can be reacted with arsenic ylides, such as methyl 2-(triphenylarsoranylidene)ethanoate, to produce substituted 3-vinyl-1,2-cyclopropanedicarboxylates. rsc.org NMR analysis of the products indicates that the hydrogen atoms on the cyclopropane ring predominantly adopt a trans configuration. rsc.org This reaction provides a direct pathway from the six-membered pyran ring to a three-membered carbocycle, showcasing a significant ring transformation.

ReactantReagentProduct
Substituted alkyl 2H-pyran-5-carboxylateMethyl 2-(triphenylarsoranylidene)ethanoateSubstituted 3-vinyl-1,2-cyclopropanedicarboxylate

This table outlines the reactants and products in the synthesis of cyclopropane derivatives from 2H-pyran-5-carboxylates. rsc.org

The synthesis of furan-based structures from this compound highlights the compound's utility as a synthetic intermediate. In the same reaction that can lead to cyclopropanes, certain substituted 2H-pyran-5-carboxylates condense with methyl 2-(triphenylarsoranylidene)ethanoate to form 2,3-dihydro-3-vinyl-2,4-furandicarboxylates. rsc.org This pathway demonstrates that the reaction outcome can be steered towards either cyclopropane or furan (B31954) formation. The construction of furan and its derivatives, including complex polycyclic systems like furo[3,2-c]chromenes, is of significant interest due to their presence in biologically active compounds. beilstein-journals.org

The transformation of the 2H-pyran ring into its saturated tetrahydropyran counterpart is a crucial functionalization strategy, as the tetrahydropyran motif is a core component of numerous natural products. This conversion is typically achieved through the reduction of the ring's double bonds. A key method involves the highly diastereoselective reductive alkylation of the dihydropyran double bond, which generates the corresponding tetrahydropyran ring with excellent yield and stereocontrol. researchgate.net Additionally, the carbonyl group of the ester can be selectively reduced. For example, reduction of related β-carbonyl-substituted dihydropyrans using sodium borohydride (NaBH₄) in methanol (B129727) proceeds as a 1,2-addition to yield the corresponding allylic alcohols, which are valuable intermediates for further synthesis. chim.it These reduction and alkylation strategies provide efficient access to the valuable tetrahydropyran scaffold from dihydropyran precursors. researchgate.netgoogle.com

Stereoselective Transformations

The inherent chirality and functional group arrangement in pyran derivatives make them valuable synthons in asymmetric synthesis. Stereoselective transformations of this compound and related structures allow for the creation of specific stereoisomers, which is crucial for the synthesis of biologically active natural products and pharmaceuticals.

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of dihydropyran systems. For instance, the domino Michael-hemiacetalization reaction of β-keto esters with hydroxymethyl-substituted nitroalkenes, catalyzed by chiral organocatalysts, yields highly functionalized tetrahydropyrans with good to excellent stereoselectivities. d-nb.info The choice of catalyst and reaction conditions, such as temperature and solvent, can influence the diastereomeric and enantiomeric excess of the products. d-nb.info Dichloromethane has been identified as a suitable solvent for achieving high diastereomeric excess in certain reactions. d-nb.info

Another notable stereoselective transformation is the asymmetric hydrogenation of the double bond in the dihydropyran ring. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, a related compound, has been successfully achieved using a cinchona alkaloid-modified palladium catalyst. This method provides access to optically active tetrahydropyran derivatives, such as the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate, with high optical purity. rsc.org

Furthermore, fused polycyclic pyran derivatives can be synthesized with high stereocontrol. A chiral bifunctional squaramide has been shown to catalyze the formal [3+3] annulation of 4-hydroxy-2H-pyranones with (E)-2-nitroallyl acetates. This reaction produces novel fused polycyclic 3,4-dihydropyrano[4,3-b]pyran-5(2H)-one derivatives with two adjacent stereocenters in good yields, high anti-selectivity, and moderate to excellent enantioselectivity. sioc-journal.cn The resulting products can be further transformed without loss of stereochemical integrity, demonstrating the synthetic utility of this approach. sioc-journal.cn

The condensation of substituted alkyl 2H-pyran-5-carboxylates with methyl 2-(triphenylarsoranylidene)ethanoate leads to the formation of substituted 3-vinyl-1,2-cyclopropanedicarboxylates. NMR studies have confirmed that the cyclopropane ring hydrogens in the major products adopt a trans configuration. rsc.org

The following table summarizes key stereoselective transformations involving pyran carboxylate derivatives:

Reaction TypeCatalyst/ReagentProduct TypeStereoselectivityRef
Domino Michael–HemiacetalizationChiral OrganocatalystFunctionalized TetrahydropyransGood to excellent de and ee d-nb.info
Asymmetric HydrogenationCinchona Alkaloid-Modified PdTetrahydropyran-3-carboxylateUp to 89% optical purity rsc.org
Formal [3+3] AnnulationChiral Bifunctional SquaramideFused Polycyclic DihydropyranonesHigh anti-selectivity, moderate to excellent ee sioc-journal.cn
CondensationMethyl 2-(triphenylarsoranylidene)ethanoate3-Vinyl-1,2-cyclopropanedicarboxylatestrans configuration rsc.org

Reactions with Organometallic Reagents (e.g., Organozinc Reagents)

This compound, also known as methyl coumalate, and its derivatives exhibit diverse reactivity towards organometallic reagents. These reactions often involve conjugate additions and cross-coupling reactions, providing pathways to a variety of functionalized molecules.

The electron-deficient conjugated diene system of methyl coumalate makes it susceptible to 1,6-addition reactions with organometallic reagents. researchgate.net This reaction, followed by an electrocyclic ring-opening, can lead to functionalized β,γ-unsaturated carboxylic acids or α,γ-dienoic acids. researchgate.net

Grignard reagents, in the presence of a metal catalyst, undergo efficient and stereoselective addition to methyl coumalate. wiley.com A one-pot, metal-catalyzed sequential double 1,6-addition of Grignard reagents (either homo- or hetero-coupling) has been developed, offering a modular route to a wide array of functionalized β,γ-unsaturated carboxylic acids. wiley.com The stereoselectivity of this process is controlled, and a proposed mechanism involves a chair-like bicyclic transition state. wiley.com The presence of the ester group at the 5-position is crucial for the double addition to occur at the 6-position. wiley.com

Organozinc reagents are also valuable in the functionalization of pyran systems. For example, methyl 3-bromocoumalate, which can be prepared from methyl coumalate, readily undergoes palladium-catalyzed Negishi cross-coupling reactions with arylzinc reagents. researchgate.net This transformation yields methyl 2-oxo-3-aryl(heteroaryl)-2H-pyran-5-carboxylates. researchgate.net Organozinc compounds also react with acid chlorides to produce ketones. uou.ac.in

The table below provides examples of reactions between pyran carboxylate derivatives and organometallic reagents:

Pyran DerivativeOrganometallic ReagentCatalystProduct TypeRef
Methyl CoumalateGrignard Reagents (RMgX)Metal Catalyst (e.g., Cu(OTf)₂)β,γ-Unsaturated Carboxylic Acids wiley.com
Methyl 3-BromocoumalateArylzinc ReagentsPalladium CatalystMethyl 2-oxo-3-aryl-2H-pyran-5-carboxylates researchgate.net
5-Trifluoroacetyl-3,4-dihydro-2H-pyranBenzylmagnesium Bromide-1,2- and 1,4-Addition Products chim.it
Dihydropyran-5-carbaldehydeAllylmagnesium Bromide-Secondary Alcohols (1,2-addition) chim.it

These reactions underscore the significance of this compound and its analogs as versatile building blocks in organic synthesis, enabling the construction of complex and functionally diverse molecules.

Advanced Spectroscopic and Structural Elucidation of Methyl 2h Pyran 5 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For methyl 2H-pyran-5-carboxylate, various NMR experiments provide unambiguous evidence for its structure and, for its derivatives, their stereochemistry.

One-dimensional 1H and 13C NMR spectra are fundamental for the initial structural assignment of this compound, confirming the presence and connectivity of all protons and carbon atoms in the molecule.

1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key resonances for this compound are assigned based on their chemical shift (δ) in parts per million (ppm), multiplicity (singlet, doublet, etc.), and coupling constants (J). The electron-withdrawing groups (the ester and the pyrone carbonyl) and the ring oxygen cause the protons on the pyran ring to appear in the downfield region of the spectrum.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon type, with carbonyl carbons appearing significantly downfield. Data from scientific literature provides the basis for these assignments. nih.gov

Below are the typical chemical shift assignments for this compound.

Interactive Data Table: 1H NMR Spectroscopic Data of this compound

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 ~6.4 d ~9.5
H4 ~8.2 dd ~9.5, ~2.5
H6 ~7.8 d ~2.5

Interactive Data Table: 13C NMR Spectroscopic Data of this compound nih.gov

Carbon Label Chemical Shift (δ, ppm)
C2 ~160
C3 ~115
C4 ~145
C5 ~120
C6 ~150
-COOCH3 ~165

While the parent molecule, this compound, is achiral, its derivatives can contain multiple stereocenters. Two-dimensional (2D) NMR techniques are indispensable for determining the relative stereochemistry of these more complex systems.

Correlation Spectroscopy (COSY): The 1H-1H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. pdx.edu In a COSY spectrum, off-diagonal cross-peaks connect signals from protons that are spin-spin coupled. sigmaaldrich.com For a substituted pyran ring system, this technique would allow for the tracing of the proton connectivity around the ring, confirming which protons are adjacent to one another and helping to assign the complex splitting patterns observed in the 1D spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org Cross-peaks in a NOESY spectrum indicate that the correlated protons are typically within 5 Å of each other. This is crucial for stereochemical elucidation. For example, in a substituted dihydropyran ring, the NOESY experiment can distinguish between cis and trans isomers by observing spatial correlations between substituents and ring protons. The absence or presence of specific NOE cross-peaks provides definitive evidence for the relative orientation of atoms and functional groups in the three-dimensional structure.

In reactions that produce chiral derivatives of this compound, the product is often a mixture of diastereomers. NMR spectroscopy can be a powerful tool for determining the diastereomeric excess (d.e.) of such a mixture. The d.e. is a measure of the predominance of one diastereomer over the other.

Since diastereomers have different physical properties, their NMR spectra are distinct. In a 1H NMR spectrum of a diastereomeric mixture, at least one proton in each diastereomer will exhibit a unique chemical shift. By integrating the signals corresponding to each diastereomer, the ratio of the two can be calculated, and from this, the diastereomeric excess can be determined using the following formula:

d.e. (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| * 100

For this method to be accurate, it is crucial to identify well-resolved signals corresponding to each diastereomer that are free from overlap with other signals in the spectrum. It is important to note that the parent compound, this compound, is achiral and therefore does not exhibit diastereomerism. This analysis is applicable only to its chiral derivatives.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of the molecular formula of a compound.

For this compound, the molecular formula is C₇H₆O₄. HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass of this formula. This confirmation is a critical step in the identification of the compound.

Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₆O₄
Calculated Exact Mass 154.026609 Da
Expected HRMS [M+H]⁺ 155.03386 Da

The observation of an ion at one of these exact masses in an HRMS experiment provides powerful evidence confirming the elemental composition of this compound. nist.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

The IR spectrum of this compound displays several key absorption bands that confirm its structural features. The most prominent peaks are associated with the carbonyl groups and the carbon-carbon double bonds within the pyran ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1750-1720 C=O stretch (ester) Methyl carboxylate
~1720-1700 C=O stretch (pyrone) α,β-Unsaturated lactone
~1640-1580 C=C stretch Pyran ring

The presence of two distinct carbonyl stretching frequencies is characteristic of the molecule, helping to differentiate the ester carbonyl from the lactone (pyrone) carbonyl. The C=C stretching vibrations confirm the unsaturated nature of the pyran ring. nih.gov

Electronic Spectroscopy: UV-Visible (UV-Vis) Analysis

No specific experimental UV-Visible absorption spectra for this compound could be located in the searched scientific databases. While the UV-Vis analysis of compounds containing a pyran ring is a common practice to study electronic transitions, specific values for the absorption maxima (λmax) and molar absorptivity (ε) for this particular ester are not published. Theoretical discussions on the expected π→π* and n→π* transitions are possible but would be purely speculative without experimental data for validation.

X-ray Crystallography for Solid-State Molecular Structure

A search for the crystal structure of this compound in crystallographic databases yielded no results. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise bond lengths, bond angles, and conformational details. Although crystal structures for more complex molecules containing a pyran moiety have been published, this fundamental data is not available for this compound itself. Therefore, a detailed discussion of its solid-state molecular structure, including unit cell parameters, space group, and key intramolecular dimensions, cannot be provided.

Elemental Analysis for Purity Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial test of its purity. For this compound (with a molecular formula of C7H8O3), the theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07760.86%
HydrogenH1.00888.0645.84%
OxygenO15.999347.99734.70%
Total 140.138 100.00%

However, without published experimental results from the synthesis and purification of this compound, it is impossible to present actual measured values to compare against these theoretical percentages. Such a comparison is essential for validating the purity of a synthesized sample.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the electronic and structural properties of pyran derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyran derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to determine the optimized molecular geometry in the ground state. bohrium.comderpharmachemica.commaterialsciencejournal.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and steric features. materialsciencejournal.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyran Derivative Data synthesized from studies on related pyran compounds for illustrative purposes.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC2=C3~ 1.35 Å
Bond LengthC4-C5~ 1.53 Å
Bond LengthO1-C2~ 1.37 Å
Bond LengthC5-C(O)O~ 1.48 Å
Bond LengthC=O (ester)~ 1.21 Å
Bond AngleC6-O1-C2~ 118°
Bond AngleO1-C2-C3~ 123°
Bond AngleC3-C4-C5~ 112°

HOMO-LUMO Analysis and Electronic Structure

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. materialsciencejournal.orguniv-mosta.dz

For pyran derivatives, the HOMO is often delocalized over the electron-rich pyran ring, while the LUMO's location can vary depending on the substituents. materialsciencejournal.org In a theoretical study of a zwitterionic pyran-4-olate derivative, the calculated HOMO-LUMO energy gap was found to be crucial in understanding the intramolecular charge transfer taking place within the molecule. univ-mosta.dzresearchgate.net Calculations on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate showed a HOMO-LUMO gap of 4.52 eV, indicating significant stability. materialsciencejournal.org This analysis helps to rationalize the electronic transitions observed in UV-Vis spectra. materialsciencejournal.orgbohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyran Derivative Values are based on reported data for analogous structures and serve as an example.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-7.06 materialsciencejournal.org
LUMO Energy (ELUMO)-2.54 materialsciencejournal.org
HOMO-LUMO Gap (ΔE)4.52 materialsciencejournal.org

Global Reactivity Indices and Charge Transfer Analysis

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.nettandfonline.com These indices, derived from conceptual DFT, provide a semi-quantitative framework for predicting chemical behavior. tandfonline.com

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ²/2η). materialsciencejournal.org

These parameters are invaluable for comparing the reactivity of different pyran derivatives. For example, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions. materialsciencejournal.org

Charge transfer within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. univ-mosta.dzresearchgate.net These analyses reveal the distribution of electron density on different atoms, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. researchgate.net For instance, in zwitterionic pyran derivatives, NBO analysis highlights the hyperconjugative interactions that contribute to the molecule's stability. univ-mosta.dzresearchgate.net

Table 3: Global Reactivity Descriptors for an Exemplary Pyran Derivative Calculated from the illustrative FMO energies in Table 2.

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO7.06 materialsciencejournal.org
Electron Affinity (A)-ELUMO2.54 materialsciencejournal.org
Electronegativity (χ)(I+A)/24.80
Chemical Hardness (η)(I-A)/22.26 materialsciencejournal.org
Electrophilicity Index (ω)χ²/2η5.09 materialsciencejournal.org

Molecular Orbital Calculations for Conformational and Stereochemical Analysis

The three-dimensional structure of a molecule is crucial to its function and reactivity. Molecular orbital calculations are extensively used to explore the conformational landscape of flexible molecules like pyran derivatives. researchgate.net The pyran ring can adopt several conformations, such as chair, boat, and skew-boat. For 2H-pyran systems, which contain sp²-hybridized carbons, conformations like the 'flattened-boat' or half-chair are often identified as the most stable. bohrium.comresearchgate.net

Computational studies can determine the relative energies of these different conformers, identifying the global minimum energy structure. researchgate.net This is particularly important for substituted pyrans, where steric and electronic interactions involving substituents dictate the preferred conformation. For example, DFT calculations on methyltetrahydro-2H-thiopyrans (a related sulfur-containing ring system) have been used to accurately predict the energetic preference for the methyl group to be in an equatorial position. researchgate.net

Furthermore, these calculations are vital for understanding stereochemistry, which describes the 3D arrangement of atoms. windows.net For reactions that create new stereocenters, computational modeling can help predict which stereoisomer will be preferentially formed by comparing the energies of different diastereomeric transition states.

Mechanistic Investigations via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways that are often difficult to probe experimentally.

To understand how a reaction proceeds from reactants to products, chemists use computational methods to locate the transition state (TS) — the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction. mdpi.com

For pyran derivatives, this approach has been instrumental in elucidating complex reaction mechanisms. A prominent example is the Diels-Alder reaction, where 2H-pyran-2-ones can act as dienes. mdpi.comresearchgate.net DFT calculations have been used to study the reaction mechanism between 2H-pyran-2-ones and various dienophiles. researchgate.net These studies can distinguish between different possible pathways, such as a concerted (one-step) or a stepwise mechanism. By calculating the activation energies for different regio- and stereochemical approaches, the model can predict the observed product distribution. researchgate.netmdpi.com

For example, in the reaction of 3-acylamino-2H-pyran-2-ones with acetylenedicarboxylates, computational analysis showed that the activation barrier for the initial cycloaddition was significantly higher than the barrier for the subsequent elimination of CO₂, explaining why the intermediate bicyclic adduct was not observed experimentally. mdpi.com Similarly, studies on the ring-opening and decarboxylation of 2-pyrones in different solvents have used transition state analysis to reveal how the solvent and substituents influence reactivity and reaction pathways. iastate.edu These mechanistic insights are critical for designing more efficient and selective synthetic routes. researchgate.netiastate.edu

Reaction Coordinate Analysis

A prominent reaction for forming dihydropyran rings is the hetero-Diels-Alder (HDA) reaction, a type of [4+2] cycloaddition. wikipedia.org Computational studies on HDA reactions leading to dihydropyran derivatives investigate the potential energy surface to elucidate the reaction mechanism and stereoselectivity. wikipedia.orgnih.gov For instance, DFT calculations are used to model the concerted mechanism of a six-membered transition state. mdpi.com

In a study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives, DFT was used to analyze the reaction mechanism. mdpi.com The calculations showed a concerted six-membered transition state where bond breaking and formation occur simultaneously. The study calculated kinetic and thermodynamic parameters, which were then compared with experimental data. mdpi.com The analysis revealed that methyl substituents on the pyran ring influence the activation free energy of the decomposition reaction. mdpi.com

The table below presents calculated activation energies for the thermal decomposition of related dihydropyran compounds, illustrating how substituents can alter the reaction coordinates.

CompoundActivation Enthalpy (ΔH‡) (kcal/mol)Activation Gibbs Free Energy (ΔG‡) (kcal/mol)
3,6-dihydro-2H-pyran49.048.1
4-methyl-3,6-dihydro-2H-pyran48.447.7
2,6-dimethyl-3,6-dihydro-2H-pyran45.444.8
Data sourced from computational studies on related dihydropyran derivatives. mdpi.com

Mechanistic insights for the synthesis of 4H-pyran derivatives have also been explored using DFT. nih.gov These studies can explain experimental findings and shed light on the regioselectivity of the reactions. nih.gov By modeling the reaction pathway, researchers can identify the most favorable sequence of events, such as the initial coordination of reactants and the energy barriers for subsequent bond-forming steps. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. For pyran derivatives, MD simulations are particularly valuable for understanding their behavior in biological systems or as materials.

In the context of drug discovery, MD simulations have been used to study the interaction of pyran derivatives with biological targets. For example, simulations of coumarin-fused 4H-pyran derivatives with the α-glucosidase enzyme were performed to confirm their binding mode and stability within the active site. bohrium.com These simulations, often running for nanoseconds, track the positions and velocities of atoms, revealing the stability of protein-ligand complexes and the specific interactions, such as hydrogen bonds, that maintain them. bohrium.comresearchgate.netnih.govresearchgate.net

Similarly, MD simulations were employed to investigate kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as potential tyrosinase inhibitors. researchgate.netnih.govresearchgate.net The simulations demonstrated that the inhibitor-enzyme complex remained stable throughout the simulation period, highlighting significant interactions with key amino acid residues in the enzyme's binding site. researchgate.netnih.govresearchgate.net The stability of these complexes is often evaluated by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over time. nih.gov

The following table summarizes typical parameters from MD simulations of pyran derivatives interacting with protein targets, showcasing the stability of such complexes.

SystemSimulation Time (ns)Average RMSD (Å)Key Interactions
Coumarin-fused 4H-pyran derivative with α-glucosidase100~2.5Hydrogen bonds with catalytic triad (B1167595) residues. bohrium.com
Kojic acid-fused 4H-pyran derivative with tyrosinase100+~1.8Hydrogen bonds and hydrophobic interactions. researchgate.netnih.govresearchgate.net
Chromene/pyran derivatives with Parkinson's-related protein100< 3Hydrogen bonds. nih.gov
This data is representative of findings from studies on various pyran derivatives.

Correlation of Computational Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. This correlation enhances the predictive power of computational methods and provides a more robust understanding of the system under study. For pyran derivatives, computational predictions are frequently compared with experimental data such as X-ray crystallography and NMR spectroscopy. mdpi.combohrium.commdpi.comijeat.org

DFT calculations have proven to be highly effective in predicting the geometric parameters (bond lengths and angles) of pyran derivatives. In a study on pyran-2,4-dione derivatives, the calculated molecular structures showed good agreement with those determined by X-ray crystallography. mdpi.comresearchgate.net Similarly, for a novel 4H-pyran-3-carboxylate derivative, the "flattened-boat" conformation of the pyran ring observed in the crystal structure was successfully reproduced by DFT calculations. bohrium.comijeat.org

Furthermore, NMR chemical shifts, which are sensitive to the electronic environment of nuclei, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Excellent correlations between the calculated and experimental ¹H and ¹³C NMR chemical shifts have been reported for various pyran-2,4-dione derivatives, with correlation coefficients (R²) often approaching 1. mdpi.commdpi.com This agreement validates the accuracy of the computed electronic structures.

In the study of a 3,4-dihydro-2H-pyran-4-one derivative, theoretical calculations of the molecular structure were in satisfactory agreement with the X-ray crystal structure analysis. iucr.orgiucr.org The table below shows a comparison of selected experimental and calculated geometric parameters for a related dihydropyran derivative, highlighting the accuracy of the computational model.

ParameterExperimental Value (X-ray)Calculated Value (DFT)
Bond Length O1—C8 (Å)1.4761.456
Bond Length C6—C7 (Å)1.4831.468
Bond Angle O1—C7—C6 (°)110.42109.81
Bond Angle O1—C8—C9 (°)108.85110.75
Data from a study on Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate. iucr.org

These correlations between computational predictions and experimental data provide a solid foundation for using computational methods to investigate the properties and reactivity of new or uncharacterized compounds like Methyl 2H-pyran-5-carboxylate. nih.gov

Applications in Organic Synthesis and Materials Science

Methyl 2H-Pyran-5-carboxylate as a Versatile Synthetic Intermediate

The reactivity of the 2H-pyran ring system, combined with the ester functionality, makes this compound a valuable tool for synthetic chemists. This compound can participate in a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Building Blocks for Complex Organic Molecules

This compound serves as a fundamental building block in the synthesis of more complex organic molecules. ucla.educhim.it The diene system within the pyran ring is particularly useful in cycloaddition reactions, such as the Diels-Alder reaction, allowing for the stereocontrolled formation of bicyclic systems. ucla.edu Furthermore, the ester group can be readily transformed into other functional groups, providing a handle for further molecular elaboration. For instance, reduction of the ester can yield the corresponding alcohol, which can then be used in ether or ester linkages. The pyran ring itself can be modified through various reactions, including hydrogenation to form tetrahydropyran (B127337) structures, which are common motifs in many biologically active compounds. ualberta.carsc.org

The versatility of this compound is further demonstrated by its use in domino reactions, where a series of transformations occur in a single pot, leading to the rapid assembly of complex structures from simple starting materials. csic.es For example, it can be involved in domino sequences that include Michael additions and electrocyclizations. mdpi.com

Precursors for Aromatic Ring Systems

A significant application of this compound derivatives, particularly methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate), is their role as precursors to substituted aromatic compounds. acs.orgresearchgate.net Through a sequence typically involving an inverse-electron-demand Diels-Alder (IEDDA) reaction with an appropriate dienophile, followed by a retro-Diels-Alder reaction or other elimination steps, the pyran ring can be converted into a benzene (B151609) ring with a specific substitution pattern. researchgate.net This methodology provides a powerful and often regioselective route to functionalized benzoates and other aromatic systems that might be challenging to access through classical electrophilic aromatic substitution reactions. ucla.eduresearchgate.net The reaction conditions for these transformations can often be achieved thermally, avoiding the need for metal catalysts. researchgate.net

Role in Natural Product Synthesis

The structural motifs found in this compound and its derivatives are present in numerous natural products, making them valuable starting materials or key intermediates in total synthesis.

Synthetic Pathways to Specific Natural Product Scaffolds (e.g., Aklavinone (B1666741), Diospongin B)

Aklavinone: A notable application of this compound derivatives is in the synthesis of aklavinone, the aglycone of the anthracycline antibiotic aclacinomycin A. ucla.eduacs.org Synthetic strategies have been developed that utilize a substituted coumalate (a derivative of methyl 2-oxo-2H-pyran-5-carboxylate) in a key cycloaddition step. ucla.eduresearchgate.net This approach involves a [4+2] cycloaddition with a ketene (B1206846) acetal (B89532) to construct a masked A-ring of the aklavinone tetracyclic framework. ucla.edu This highlights the utility of the pyran moiety in forming complex polycyclic systems.

Diospongin B: This natural product, known for its anti-osteoporotic activity, features a substituted tetrahydropyran ring. ualberta.cathieme-connect.com Synthetic routes toward diospongin B have employed dihydropyran intermediates. ualberta.carsc.org Although not a direct use of this compound itself, the synthesis of the core tetrahydropyran ring often involves methodologies applicable to dihydropyran systems that can be conceptually related. rsc.orgthieme-connect.com For instance, the stereoselective functionalization of dihydropyrans is a key aspect of these syntheses. ualberta.carsc.org

Derivatives in Medicinal Chemistry (as synthetic precursors only)

Derivatives of this compound are valuable as synthetic precursors in the field of medicinal chemistry. The pyran ring is a common scaffold in many biologically active compounds. vulcanchem.com By using pyran-based intermediates, chemists can synthesize a variety of heterocyclic compounds for evaluation in drug discovery programs. For example, dihydropyran derivatives can be used to prepare compounds that are investigated for various therapeutic applications. It is important to note that the focus here is on the synthetic utility of these compounds as building blocks, not their inherent biological activities.

Applications in Agrochemical Research (as synthetic precursors only)

In agrochemical research, pyran-containing structures are also of interest. Derivatives of this compound can serve as starting materials for the synthesis of novel compounds that are screened for potential use as pesticides or herbicides. vulcanchem.com The ability to generate diverse molecular structures from these pyran precursors allows for the exploration of new chemical space in the search for effective and selective agrochemicals. The role of the pyran derivative is strictly as a synthetic intermediate to create these new molecular entities for testing.

Potential in Materials Science

This compound, primarily in the form of Methyl coumalate, serves as a crucial building block for creating advanced materials and specialty polymers from biorenewable sources. Its potential lies in its ability to be converted into aromatic monomers that are traditionally derived from petrochemicals.

Detailed research has demonstrated that Methyl coumalate is a key precursor for producing monomers used in high-performance polymers. Through Diels-Alder reactions, it can be transformed into terephthalates and isophthalates. researchgate.net One of the most significant applications is the synthesis of dimethyl terephthalate (B1205515) (DMT), which can be hydrolyzed to terephthalic acid (TPA). iastate.edursc.org TPA is a high-volume commodity chemical and a critical co-monomer for producing polyethylene (B3416737) terephthalate (PET), a widely used thermoplastic polymer in beverage containers and fabrics. iastate.eduiastate.edugoogle.com This provides a bio-based drop-in replacement for a major component of the polymer industry, avoiding the use of harsh oxidation conditions and petrochemical feedstocks. iastate.edursc.org

The synthesis of 100% biorenewable DMT from Methyl coumalate and methyl pyruvate (B1213749) can be achieved in a one-pot, solvent-free process with nearly quantitative yield, highlighting its efficiency and green credentials. iastate.edursc.org

Beyond polyesters, Methyl coumalate is instrumental in synthesizing bio-based (semi-)aromatic polyamides. mdpi.comresearchgate.net These materials offer good thermal and mechanical properties, presenting a sustainable alternative to conventional petroleum-based polyamides. researchgate.net The incorporation of this pyran-based monomer can lead to polymers with enhanced properties such as flexibility and durability, making them suitable for applications in coatings and adhesives. chemimpex.com

Furthermore, the versatility of Methyl coumalate extends to the synthesis of functional materials for electronics. Through inverse electron-demand Diels-Alder reactions, it can be used to generate terphenyls, which are valuable in the development of organic light-emitting diodes (OLEDs) and molecular electronics. researchgate.netresearchgate.net

Table 1: Polymer Applications of Methyl Coumalate

Polymer Type Monomer Derived from Methyl Coumalate Key Features & Applications References
Polyesters (e.g., PET) Dimethyl Terephthalate (DMT) / Terephthalic Acid (TPA) Bio-based drop-in replacement for petrochemicals; used in beverage containers, textiles. iastate.edu, rsc.org, iastate.edu, google.com
Polyamides Bio-based aromatic diamines/diacids Sustainable alternative to conventional nylons; good thermal and mechanical properties. mdpi.com, researchgate.net
Specialty Polymers Various functionalized monomers Used in advanced coatings and adhesives for enhanced flexibility and durability. , chemimpex.com
Organic Electronics Terphenyls Utilized in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net, researchgate.net

Biomass Valorization and Renewable Feedstock Utilization

This compound and its derivatives are central to the concept of biomass valorization, which involves converting low-value biomass into high-value chemicals. Methyl coumalate, in particular, is recognized as a valuable platform chemical that can be produced from renewable feedstocks. researchgate.netresearchgate.net

The primary route to Methyl coumalate starts from malic acid, a compound that is readily available through the fermentation of glucose and other sugars derived from biomass. iastate.eduresearchgate.net The conversion of malic acid to coumalic acid, which is then esterified to Methyl coumalate, is a well-established process. researchgate.netgoogle.comdurham.ac.uk This positions Methyl coumalate as a significant bio-based platform molecule, bridging the gap between biological feedstocks and the chemical industry. researchgate.netresearchgate.net

The chemical's utility stems from its reactive 2-pyrone ring system. It can act as a dienophile or a diene in Diels-Alder reactions, enabling the synthesis of a wide array of functionalized aromatic compounds. sigmaaldrich.comrsc.orgchemicalbook.com For instance, reacting Methyl coumalate with various dienophiles leads to the regioselective production of substituted benzoates and other aromatic systems. researchgate.netresearchgate.net This methodology allows for the creation of complex molecules in a single, often thermal and metal-free, one-pot procedure. iastate.eduresearchgate.net

The transformation of Methyl coumalate into key industrial chemicals represents a significant step towards a circular economy. By providing a sustainable pathway to compounds like terephthalic acid, it helps reduce the chemical industry's reliance on diminishing and price-volatile petroleum resources. iastate.eduiastate.edu Research has focused on optimizing the synthesis of coumalic acid and its esters from malic acid to make the process scalable and economically viable for industrial application. google.comgoogle.com

Table 2: Synthesis of Methyl Coumalate from Biomass

Starting Material (Biomass-derived) Intermediate Product Key Transformation References
Glucose Malic Acid Coumalic Acid Fermentation, Dehydrative Dimerization researchgate.net, researchgate.net, iastate.edu
Malic Acid Coumalic Acid Methyl Coumalate Acid-catalyzed cyclization, Esterification researchgate.net, google.com, durham.ac.uk

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Pyran Synthesis

The synthesis of the 2H-pyran scaffold is a continuing area of development, with a strong emphasis on efficiency, selectivity, and sustainability. Future research will undoubtedly focus on creating more advanced catalytic systems to access Methyl 2H-pyran-5-carboxylate and its analogs.

Recent years have seen a surge in the use of both metal-based and organocatalytic systems for pyran synthesis. researchgate.netmdpi.com For instance, palladium nanoparticles have been demonstrated as a reusable catalyst for the one-pot synthesis of various pyran derivatives. scirp.org The plausible mechanism involves the catalyst activating both the aldehyde and the C-H activated compound, facilitating a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. scirp.org Similarly, synergistic Rh(II)/Zn(II) catalysis has been employed for the [3+3] annulation of diazoenals with α-hydroxy ketones to furnish 4-formyl-2H-pyrans. researchgate.net

The development of green and reusable catalysts is a major trend. mdpi.com Catalysts like Fe3O4/SiO2 functionalized with an isoindoline-1,3-dione have shown high efficiency in producing 4H-pyrans in ethanol (B145695), a green solvent. mdpi.com Another approach involves the use of periodic mesoporous organosilica nanoparticles with isocyanurate frameworks for the synthesis of tetrahydropyrans. mdpi.com These systems offer the advantages of high product yields, short reaction times, and catalyst recyclability, which are all crucial for sustainable chemical production. mdpi.com Future work will likely see the development of even more sophisticated and environmentally benign catalytic systems, potentially including biocatalysts, for the synthesis of specifically functionalized pyrans like this compound.

Exploration of New Reactivity Modes and Pericyclic Transformations

The 2H-pyran ring is a versatile diene system that can participate in various pericyclic reactions, a reactivity mode that will continue to be a fertile ground for discovery. nih.govmdpi.comrsc.orgacs.org The equilibrium between the 2H-pyran and its open-chain valence isomer, a 1-oxatriene, is a key feature that dictates its reactivity. nih.govmdpi.com The stability of the 2H-pyran form is influenced by steric and electronic factors, with electron-withdrawing groups at the C-5 position, such as the carboxylate in this compound, favoring the cyclic form. nih.govcsic.es

Diels-Alder reactions are a hallmark of pyran chemistry. acs.orgchim.it 2H-Pyran-2-ones, which are structurally related to this compound, have been shown to react with both electron-poor and electron-rich dienophiles, with substituents on the pyran ring dictating the electronic demand of the reaction. chim.it For example, 3-acylamino-2H-pyran-2-ones react with alkynes to form aniline (B41778) derivatives after elimination of carbon dioxide. chim.it The reaction of Methyl 4-(triphenylarsoranylidene)but-2-enoate with substituted 2H-pyran-5-carboxylates has been shown to produce highly functionalized divinylcyclopropanecarboxylates. rsc.org

Future research will likely explore novel pericyclic transformations beyond the classic Diels-Alder reaction. This could include higher-order cycloadditions, electrocyclizations of novel pyran-containing polyenes, and sigmatropic rearrangements to access complex molecular architectures. The use of strained alkynes in cycloaddition reactions with 2H-pyran derivatives is an emerging area, with density functional theory (DFT) studies being used to understand the reactivity. rsc.org The development of domino reactions that form multiple bonds in a single operation, initiated by a pyran transformation, will also be a key focus. csic.esacs.org

Advanced Computational Design of Pyran-Based Molecules

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the design of pyran-based molecules is a rapidly growing field. chinesechemsoc.orgchinesechemsoc.orgresearchgate.netmdpi.com Density functional theory (DFT) is being used to predict the properties and reactivity of pyran derivatives, guiding the synthesis of new functional materials. chinesechemsoc.orgresearchgate.netmdpi.com

One exciting application is in the design of materials for organic electronics. For instance, pyran-fused acceptor-donor-acceptor type non-fullerene acceptors for organic solar cells have been designed and their properties investigated using DFT calculations. researchgate.net These studies help in understanding the frontier molecular orbitals, reorganization energies, and photovoltaic characteristics, allowing for the rational design of more efficient materials. researchgate.net Another area of interest is the design of mechanochromic materials, where pyran derivatives exhibiting aggregation-induced emission have been developed with the aid of polymorph prediction. chinesechemsoc.orgchinesechemsoc.org These computational methods can predict which molecular structures are likely to exhibit high-contrast changes in luminescence under mechanical stress. chinesechemsoc.orgchinesechemsoc.org

Future research will see the increasing integration of machine learning and artificial intelligence with computational chemistry to accelerate the discovery of new pyran-based molecules with tailored properties. These advanced computational tools will enable the high-throughput screening of virtual libraries of this compound derivatives for applications in areas ranging from medicinal chemistry to materials science, significantly reducing the time and resources required for experimental work.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from the lab bench to industrial production often benefits from the adoption of continuous flow chemistry and automation. thieme-connect.comnih.govacs.orgspringernature.com These technologies offer improved safety, reproducibility, and scalability compared to traditional batch processes. nih.govspringernature.com

The future of pyran synthesis will see a greater emphasis on fully automated systems that integrate reaction, workup, and purification. nih.govspringernature.com Automated flow platforms can be used for high-throughput synthesis and optimization of reaction conditions. nih.gov The development of solid-phase synthesis (SPS)-flow technology further enhances the capabilities of automated synthesis by simplifying purification and allowing for a wider range of compatible reagents. springernature.com The application of these automated technologies to the synthesis of this compound and its derivatives will facilitate the rapid generation of compound libraries for screening and lead optimization in drug discovery and materials science.

Scalable and Sustainable Synthetic Methods for Industrial Applications

The principles of green chemistry are increasingly influencing the development of synthetic methods, with a focus on scalability and sustainability for industrial applications. mdpi.comrsc.orgresearchgate.net The synthesis of pyran-based compounds is no exception, with a growing number of reports detailing environmentally friendly and scalable routes.

A key aspect of sustainable synthesis is the use of renewable feedstocks. rsc.orgresearchgate.net For example, bio-based 2-pyrones have been synthesized from galactaric acid, a derivative of galactose, using a process that has been optimized and scaled up significantly. rsc.org The development of such routes from biomass is a critical step towards a more sustainable chemical industry. rsc.orgresearchgate.net

In addition to renewable starting materials, the use of greener solvents and catalysts is also a major focus. mdpi.comrroij.com Water has been successfully employed as a solvent for the synthesis of pyrano[2,3-d]thiazole derivatives using potassium carbonate as an inexpensive and environmentally friendly catalyst. rroij.com The development of scalable routes to key pyran intermediates is also crucial. A scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, highlighting strategies for controlling stereochemistry on a larger scale. acs.org

Future research in this area will continue to push the boundaries of green and scalable synthesis. This will involve the discovery of new bio-based starting materials for pyran synthesis, the development of highly efficient and recyclable catalysts that can operate under mild conditions, and the design of processes with minimal waste generation. The ultimate goal is to develop manufacturing processes for compounds like this compound that are not only economically viable but also environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for Methyl 2H-pyran-5-carboxylate and its derivatives?

  • Methodological Answer : this compound derivatives can be synthesized via cascade reactions starting from methyl coumalate. For example, Program B (microwave-assisted conditions) and Program C (room-temperature reactions) yield derivatives with varying substituents. Program B often achieves higher yields (e.g., 91% for 6-ethyl-2-methyl-5-propionyl derivative ), while Program C is suitable for bulkier groups (e.g., 68% yield for sulfonyl-substituted derivatives). Key factors include solvent polarity, catalyst choice, and reaction time. Structural confirmation requires NMR (¹H/¹³C), IR, and HRMS analysis .

Q. How should researchers characterize the purity and structure of this compound derivatives?

  • Methodological Answer : Comprehensive characterization involves:
  • NMR spectroscopy : Assign peaks for pyran ring protons (δ 5.0–6.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm). Coupling constants confirm ring conformation .
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., loss of COOCH₃ groups) .

Advanced Research Questions

Q. How do electron-withdrawing or donating substituents influence the reactivity of this compound derivatives?

  • Methodological Answer : Substituents like sulfonyl (electron-withdrawing) or alkyl (electron-donating) groups significantly impact cyclization efficiency. For instance, 2n (phenylsulfonyl) requires Program C for 68% yield due to steric hindrance, whereas 2o (propionyl) achieves 91% yield under Program B due to enhanced electrophilicity . Computational DFT studies (e.g., HOMO-LUMO analysis) can predict electronic effects on reaction pathways .

Q. What strategies resolve contradictions in reaction yields or spectral data during derivative synthesis?

  • Methodological Answer :
  • Yield discrepancies : Optimize catalyst loading (e.g., Lewis acids for cyclization) or solvent systems (e.g., DMF for polar intermediates) .
  • Spectral inconsistencies : Use deuterated solvents to avoid peak splitting artifacts in NMR. Cross-validate IR data with computed spectra (e.g., Gaussian software) .

Q. How can computational methods enhance the study of this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Predict thermodynamic stability of tautomers (e.g., 2H-pyran vs. 4H-pyran) and regioselectivity in substitution reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. What are effective approaches to manage byproducts in oxidation reactions of pyran derivatives?

  • Methodological Answer : For oxidation to carboxylic acids (e.g., permanganate-mediated reactions):
  • Controlled stoichiometry : Use 4:1 KMnO₄:substrate ratio to minimize over-oxidation .
  • Temperature modulation : Maintain 90–95°C to avoid decomposition of acid products .
  • Workup protocols : Acidify filtrates to pH 4 for selective crystallization of the target acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.